(Dichloromethyl)trimethylsilane

Catalog No.
S1896614
CAS No.
5926-38-5
M.F
C4H10Cl2Si
M. Wt
157.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dichloromethyl)trimethylsilane

CAS Number

5926-38-5

Product Name

(Dichloromethyl)trimethylsilane

IUPAC Name

dichloromethyl(trimethyl)silane

Molecular Formula

C4H10Cl2Si

Molecular Weight

157.11 g/mol

InChI

InChI=1S/C4H10Cl2Si/c1-7(2,3)4(5)6/h4H,1-3H3

InChI Key

XJTUNBKAWATELL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C(Cl)Cl

Canonical SMILES

C[Si](C)(C)C(Cl)Cl

Organic Synthesis:

  • Methylenating Agent: DicTMS can act as a methylenating agent, introducing a methylene (CH₂) group into organic molecules. This property is valuable for synthesizing various organic compounds, including pharmaceuticals, fine chemicals, and advanced materials [PubChem, National Institutes of Health (.gov) ].
  • Silylating Agent: DicTMS can also function as a silylating agent, introducing a trimethylsilyl (TMS, (CH₃)₃Si) group onto organic molecules. This modification is often used in organic synthesis to protect functional groups or enhance the volatility of compounds for analysis techniques like gas chromatography (GC) [Organic Chemistry Portal ].

Materials Science:

  • Precursor for Organosilicon Polymers: DicTMS can serve as a precursor for the synthesis of organosilicon polymers. These polymers possess unique properties like thermal stability, electrical conductivity, and water repellency, making them attractive materials for various applications, including electronics, coatings, and membranes [John Wiley & Sons Ltd ].

Organic Spectroscopy:

  • Shifting NMR Signals: DicTMS finds use as a reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Its well-defined ¹H and ¹³C NMR chemical shifts provide a reliable reference point for assigning signals to specific functional groups in organic molecules [Royal Society of Chemistry ].

(Dichloromethyl)trimethylsilane is a chemical compound with the molecular formula C4H11Cl2SiC_4H_{11}Cl_2Si and a molecular weight of approximately 138.12 g/mol. It is a colorless liquid that is sensitive to moisture and has a boiling point of around 98-99 °C. This compound belongs to the class of organosilicon compounds and is characterized by the presence of both chloromethyl and trimethylsilyl groups. Its structure consists of a silicon atom bonded to three methyl groups and a dichloromethyl group, which contributes to its reactivity in various chemical processes .

The mechanism of DCMTS action in methylation reactions involves the nucleophilic attack of the alcohol (ROH) on the dichloromethane group (CHCl2) in DCMTS. This leads to the displacement of a chlorine atom by the oxygen atom of the alcohol, forming a new C-O bond and releasing the methyl group (CH3) that can then react with another molecule [].

DCMTS is a hazardous material due to the presence of chlorine atoms. Here are some safety concerns:

  • Toxicity: DCMTS is suspected to be harmful if inhaled or swallowed [].
  • Flammability: Flammable liquid; appropriate precautions should be taken while handling [].
  • Reactivity: Reacts with water to form hydrochloric acid, which is corrosive [].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling DCMTS.
  • Work in a well-ventilated area.
  • Store the compound in a cool, dry place away from moisture and incompatible materials.
  • Dispose of waste according to local regulations.
, primarily involving nucleophilic substitution. Key reactions include:

  • Substitution Reactions: It can react with nucleophiles such as lithium diisopropylamide, forming α-silyldichloromethyllithium reagents, which are useful in organic synthesis.
  • Silylation Reactions: The compound can be used to introduce silyl groups into organic molecules, enhancing their stability and reactivity .
  • Reactions with Aldehydes and Ketones: In the presence of triphenylphosphine, it can react with aldehydes or ketones to synthesize terminal alkenes .

(Dichloromethyl)trimethylsilane can be synthesized through various methods:

  • Direct Chlorination: The compound can be prepared by chlorinating trimethylsilane in the presence of chlorine gas or other chlorinating agents.
  • Reactions with Silicon Compounds: It can also be synthesized from reactions involving dichloromethane and trimethylsilyl chloride under controlled conditions .
  • Salt Metathesis: This method involves reacting trimethylsilyl chloride with lithium salts to produce (dichloromethyl)trimethylsilane as an intermediate in organic synthesis .

(Dichloromethyl)trimethylsilane serves several important roles in organic chemistry:

  • Synthetic Intermediate: It is widely used as an intermediate for synthesizing other organosilicon compounds and functionalized silanes.
  • Reagent in Organic Synthesis: The compound is utilized in various synthetic pathways, including the preparation of silyl enol ethers and other derivatives.
  • Building Block for Pharmaceuticals: Its derivatives are often employed in the synthesis of pharmaceutical compounds due to their unique reactivity.

Research on interaction studies involving (dichloromethyl)trimethylsilane primarily focuses on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding its role in organic synthesis and its potential applications in developing new materials or pharmaceuticals. Studies have shown that it effectively reacts with various nucleophiles, facilitating the formation of complex organic molecules.

Several compounds share structural similarities with (dichloromethyl)trimethylsilane, including:

Compound NameMolecular FormulaUnique Features
Trimethylsilyl chlorideC3H9ClSiC_3H_9ClSiUsed primarily for silylation reactions
ChloromethyltrimethylsilaneC4H11ClSiC_4H_{11}ClSiContains a single chlorine atom linked to a methylene group
DichlorodimethylsilaneC4H10Cl2SiC_4H_{10}Cl_2SiContains two chlorine atoms; used for similar applications
TrimethoxysilaneC4H12O3SiC_4H_{12}O_3SiContains methoxy groups instead of chlorides

Uniqueness: (Dichloromethyl)trimethylsilane is unique due to its combination of chloromethyl and trimethylsilyl functionalities, allowing it to participate in a diverse range of

Laboratory-Scale Synthesis Protocols

Chlorination of Trimethylsilane Derivatives

The chlorination of trimethylsilane derivatives represents the primary synthetic pathway for producing (dichloromethyl)trimethylsilane through direct halogenation processes [4] [5]. The fundamental mechanism involves the substitution of hydrogen atoms with chlorine atoms under controlled reaction conditions [6] [7].

Direct Chlorination Mechanisms

The direct chlorination process operates through radical mechanisms involving the formation of silicon-centered radicals [8] [9]. Research demonstrates that the reaction proceeds via homolytic dissociation pathways, where the rate-determining step involves the formation of silyl radicals through reductive cleavage of silicon-chlorine bonds [9]. The mechanism exhibits temperature-dependent behavior, with higher temperatures favoring homolytic dissociation over alternative pathways such as 1,2-hydrogen shift reactions [8].

Iron-Catalyzed Chlorination Systems

Iron-based catalysts have emerged as highly effective systems for the chlorination of trimethylsilane derivatives [6]. Iron(III) chloride and iron(III) acetylacetonate demonstrate exceptional performance, with catalyst loadings of 0.5-2.0 mol% achieving conversion rates of 85-93% [6]. The iron-catalyzed methodology utilizes acetyl chloride as the chlorine donor, operating under mild reaction conditions that allow for simple workup procedures [6].

The optimization of iron-catalyzed systems reveals that reaction temperatures of 50-120°C provide optimal balance between conversion efficiency and selectivity [6]. Extended reaction times of 14-42 hours ensure complete conversion of starting materials, with yields ranging from 50-93% depending on specific reaction conditions [10] [6].

Metal Chloride-Mediated Approaches

Tungsten hexachloride and molybdenum pentachloride serve as effective chlorinating agents for trimethylsilane derivatives [7]. These metal chlorides operate through stoichiometric mechanisms, with optimal molar ratios of metal chloride to silane substrate of 0.7:1 [7]. The reaction conditions favor temperatures of 60°C with reaction times of 60 minutes at 0.8 MPa pressure [7].

Mechanistic studies indicate that the differential reactivity between tungsten hexachloride and molybdenum pentachloride systems arises from distinct energy barriers for radical formation [7]. The tungsten system demonstrates 22.7 times higher conversion rates compared to alternative chlorinating systems, while molybdenum systems achieve 18.5 times enhanced conversion efficiency [7].

Gas-Phase Optical Chlorination

Gas-phase optical chlorination represents an advanced synthetic approach utilizing photochemical activation [11]. This methodology employs tetramethylsilane as the starting material, subjecting it to chlorination under light irradiation conditions [11]. The process operates at temperatures ranging from 55-200°C with reaction times of 10-19 hours [11].

The photochemical approach achieves yields of 70-90% through controlled chlorine gas introduction at pressures of 1.2 atmospheres [11]. The methodology demonstrates particular effectiveness for large-scale applications due to its continuous operation capabilities [11].

Grignard Reagent-Mediated Approaches

Grignard reagent-mediated synthesis provides an alternative pathway for (dichloromethyl)trimethylsilane production through organometallic intermediates [12] [13]. The methodology involves the formation of trimethylsilylmethylmagnesium chloride as a key intermediate [13] [14].

Grignard Reagent Formation

The synthesis begins with the preparation of (trimethylsilyl)methylmagnesium chloride through the reaction of magnesium turnings with (chloromethyl)trimethylsilane in tetrahydrofuran [13]. The reaction requires 3 hours at room temperature with vigorous stirring to ensure complete formation of the organomagnesium species [13]. The typical procedure utilizes 3.75 g of magnesium turnings (154.04 mmol) with 9.44 g of (chloromethyl)trimethylsilane (77.02 mmol) in 120 mL of tetrahydrofuran [13].

Solvent Effects and Optimization

Tetrahydrofuran demonstrates superior performance compared to diethyl ether as the reaction solvent [12]. The enhanced solvating properties of tetrahydrofuran facilitate magnesium halide solubility, requiring concentration or secondary solvent precipitation for salt removal [12]. The higher boiling point of tetrahydrofuran enables elevated reaction temperatures, promoting substitution reactions in sterically constrained systems [12].

Research indicates that halide exchange occurs between Grignard reagents and silanes, with lower activation energy compared to direct Grignard substitution [12]. This exchange phenomenon proves more pronounced in tetrahydrofuran than in diethyl ether, significantly affecting final product distribution in sterically hindered systems [12].

Tertiary-Hydrocarbylsilyl Compound Synthesis

The Grignard-mediated approach extends to the synthesis of tertiary-hydrocarbylsilyl compounds through the reaction of tertiary-alkyl Grignard reagents with silicon-containing substrates [15]. The methodology involves the reaction of tertiary-butyl Grignard reagents with dimethyldichlorosilane, yielding tertiary-butyldimethylchlorosilane in 78% yield [15].

The reaction conditions require elevated temperatures with reflux for 3 hours, followed by hexane addition, filtration, and distillation procedures [15]. The process demonstrates selectivity for tertiary carbon centers, with yields of 75-78% achieved through optimized reaction parameters [15].

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial production of (dichloromethyl)trimethylsilane employs continuous flow reactor systems based on the direct process methodology [16] [17]. The direct process, also known as the Müller-Rochow process, represents the most common technology for preparing organosilicon compounds on industrial scale [17] [18].

Fluidized Bed Reactor Systems

The industrial implementation utilizes fluidized bed reactors operating at 300°C and 2-5 bar pressure [17]. These conditions enable 90-98% conversion for silicon and 30-90% conversion for chloromethane substrates [17]. The process generates approximately 1.4 million tons of organosilicon compounds annually through this methodology [17].

The fluidized bed design facilitates intimate contact between reactants and copper-silicon catalyst systems [17]. The crushed silicon substrate undergoes continuous agitation, promoting efficient heat and mass transfer throughout the reaction zone [17]. The technology requires significant capital investment due to complex reactor design and high-temperature operation requirements [17].

Hot-Wall Tube Reactor Configuration

Advanced continuous flow systems employ hot-wall tube reactor configurations for enhanced process control [19]. The hot-wall design maintains temperatures of 1000°C with operating pressures of 1.2 atmospheres [19]. The system achieves greater than 90% silicon conversion with residence times of 0.5-2 minutes [19].

The tube reactor configuration pursues silicon fine formation while minimizing deposition on reactor walls [19]. Computational fluid dynamics simulations indicate that deposition ratios remain below 10% under optimal operating conditions of 1000°C hot-wall temperature and 1.2 atmospheric pressure [19]. The gas temperature peaks near the reactor outlet due to exothermic reactions combined with continuous heat input from the hot-wall system [19].

Process Intensification Strategies

Modern continuous flow systems incorporate process intensification principles to enhance productivity and reduce environmental impact [20]. The integration of microreactor technology with continuous flow synthesis enables precise control of reaction parameters while reducing energy consumption [20].

Continuous flow photochemical reactors demonstrate particular promise for organosilicon synthesis [21]. The tubular microreactor design, combined with blue light-emitting diode illumination, achieves high surface-to-volume ratios that facilitate photon influx [21]. This configuration reduces reaction times from 28 hours in batch systems to 1 hour residence time in continuous flow, with productivity reaching 44 g/h/L [21].

The continuous flow setup enables production scaling to 1.05 kg/day/L reactor volume while maintaining high conversion efficiency [21]. Multiple substituted aliphatic and aromatic silanol products achieve productivities of 32.4-41.4 g/h/L through this intensified approach [21].

Catalytic Optimization Strategies

Industrial catalytic optimization focuses on copper-based systems that facilitate silicon-carbon and silicon-chlorine bond formation [17] [22]. The catalyst systems operate through intermetallic compound formation with approximate composition Cu₃Si [17].

Copper-Silicon Catalyst Systems

The copper catalyst undergoes oxidation from zero oxidation state followed by reduction to regenerate the active catalyst [17]. The mechanism involves copper-chloromethane adduct formation in close proximity to silicon-chlorine bonds, enabling methyl-silyl unit formation [17]. Secondary chloromethane transfer facilitates the release of dimethyldichlorosilane products [17].

Catalyst optimization studies demonstrate that copper loadings of 5-15% provide optimal performance with silicon conversion rates of 90-98% [17]. The catalyst system exhibits selectivity toward dimethyldichlorosilane formation, which serves as the precursor to silicone polymer production [17].

Metal Chloride Catalyst Enhancement

Advanced catalytic systems incorporate metal chlorides to enhance chlorination selectivity and conversion rates [7]. Tungsten hexachloride and molybdenum pentachloride demonstrate superior performance compared to conventional copper systems [7]. The metal chloride catalysts achieve conversion rates of 95-98% for tungsten systems and 92-96% for molybdenum systems [7].

The optimization of metal chloride catalyst systems reveals that stoichiometric ratios of 0.7:1 (catalyst:substrate) provide optimal balance between conversion efficiency and economic viability [7]. The catalysts operate at moderate temperatures of 60°C, significantly lower than conventional direct process conditions [7].

Thermodynamic Optimization Principles

Comprehensive thermodynamic analysis of organosilicon synthesis reactions provides guidance for catalyst development and process optimization [23]. The Gibbs energy minimization method evaluates the effects of temperature, pressure, and reactant ratios on conversion and selectivity [23].

Research indicates that optimal thermodynamic conditions for organosilicon compound preparation favor high temperatures and atmospheric pressure [23]. The analysis proposes optimum operating conditions for each reaction type, providing comprehensive reference data for industrial catalyst system design [23].

The thermodynamic evaluation demonstrates that catalyst systems must balance kinetic accessibility with thermodynamic favorability [23]. The integration of thermodynamic constraints with kinetic optimization enables the development of highly efficient industrial catalyst systems [23].

Table 1: Physical Properties of (Dichloromethyl)trimethylsilane

PropertyValue
Molecular FormulaC₄H₁₀Cl₂Si
Molecular Weight (g/mol)157.11
CAS Number5926-38-5
Boiling Point (°C)133 (at 730 mmHg)
Density (g/mL at 25°C)1.04
Refractive Index (n₂₀/D)1.4455
Flash Point (°C)26 (closed cup)
AppearanceColorless liquid

Table 2: Laboratory-Scale Synthesis Reaction Conditions

MethodTemperature (°C)Pressure (atm)Reaction Time (h)Typical Yield (%)
Direct chlorination of trimethylsilane70-1301.04-1165-92
Grignard-mediated approach20-25 (ambient)1.03-1275-85
Iron-catalyzed chlorination60-1200.814-4250-93
Gas-phase optical chlorination55-2001.210-1970-90
Thermal chlorination175-2401.04-660-80

Table 3: Catalyst Systems for Chlorination Reactions

Catalyst TypeLoading (mol%)Operating Temperature (°C)Conversion Rate (%)
Iron(III) chloride (FeCl₃)0.5-2.050-12085-93
Iron(III) acetylacetonate0.5-2.050-12080-90
Tungsten hexachloride (WCl₆)70 (stoichiometric)6095-98
Molybdenum pentachloride (MoCl₅)70 (stoichiometric)6092-96
Copper-silicon alloy5-1530090-98
Tetra-n-butylphosphonium chloride2.580-12072-85

Table 4: Industrial Production Parameters

ParameterContinuous Flow SystemHot-wall Tube Reactor
Reactor TypeFluidized bed reactorTubular reactor
Operating Temperature (°C)3001000
Operating Pressure (bar)2-51.2
Residence Time (min)15-450.5-2
Silicon Conversion (%)90-98>90
Chloromethane Conversion (%)30-9085-95
Annual Production Capacity (Mton)1.4Pilot scale
Selectivity to Target Product (%)70-8580-95

Table 5: Optimization Parameters for Continuous Flow Systems

ParameterOptimized ConditionsLiterature Range
Flow Rate (mL/min)10-2005-500
Temperature Range (°C)60-12025-300
Pressure Drop (bar)0.1-0.50.05-2.0
Catalyst Concentration (wt%)0.05-0.150.01-1.0
Conversion Efficiency (%)85-9550-98
Productivity (g/h/L)32-4410-60
Energy Consumption (kWh/kg)8-125-25
Waste Generation (kg waste/kg product)0.2-0.40.1-1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

5926-38-5

General Manufacturing Information

Silane, (dichloromethyl)trimethyl-: ACTIVE

Dates

Modify: 2023-08-16

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